Dabigatran Impurity 13
CAS No.: 1408238-37-8
Cat. No.: VC0194515
Molecular Formula: C32H36N6O6
Molecular Weight: 600.66
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1408238-37-8 |
|---|---|
| Molecular Formula | C32H36N6O6 |
| Molecular Weight | 600.66 |
| IUPAC Name | 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid |
| Standard InChI | InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43) |
| SMILES | CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 |
Introduction
Chemical Characteristics and Identification
Structural Properties
| Parameter | Value |
|---|---|
| CAS Number | 255706-13-9 |
| Catalogue Number | D0019.43 |
| Molecular Formula | C14H21N3O2 |
| Molecular Weight | 263.34 |
These fundamental properties provide the baseline information necessary for identification and analysis of this specific impurity . The structure suggests a relationship to the parent compound Dabigatran, though with significant structural differences that affect its physicochemical behavior and potential biological activity.
Analytical Detection Methods
The identification and quantification of pharmaceutical impurities, including Dabigatran Impurity 13, typically employs sophisticated analytical techniques. Modern pharmaceutical analysis relies heavily on liquid chromatography coupled with mass spectrometry (LC-MS) for impurity profiling. Research indicates that LC-MS methods have been successfully developed for the analysis of Dabigatran and its impurities, with the ability to characterize up to twenty-two distinct impurities in pharmaceutical samples .
Standard analytical parameters that ensure reliable detection include:
| Parameter | Typical Value for Impurity Analysis |
|---|---|
| Flow Rate | 0.3 ml/min |
| UV Detection Wavelength | 225 nm |
| Resolution | >1.5 |
| Tailing Factor | <1.5 |
| Correlation Factor (Linearity) | ≥0.9989 |
These parameters have demonstrated efficacy in separating and identifying various Dabigatran impurities, though specific validation for Impurity 13 would require dedicated studies .
Pharmaceutical Significance
Regulatory Context
Impurity profiling is a critical component of pharmaceutical quality assurance, directly impacting regulatory approval and patient safety. According to pharmaceutical analysis guidelines, impurity profiling may be described as the comprehensive identification and characterization of all possible types of impurities present in active pharmaceutical ingredients (APIs) and formulated products .
The presence of impurities such as Dabigatran Impurity 13, even in minimal concentrations, may influence the efficacy and safety profiles of pharmaceutical products. This concern underlies the strict regulatory requirements for impurity identification, quantification, and control in pharmaceutical manufacturing . Regulatory thresholds typically require characterization of impurities exceeding 0.10% concentration, in accordance with ICH guidelines and pharmacopeial standards .
Nitrosamine Derivatives
| Parameter | Value |
|---|---|
| Catalogue Number | DP01389 |
| Purity | ≥95% |
| Item Group | Nitrosamines |
Nitrosamine impurities have gained significant regulatory attention due to their potential carcinogenicity, making their detection and quantification particularly important in pharmaceutical quality control .
Analytical Considerations
The analysis of N-Nitroso Dabigatran Impurity 13 likely requires specialized analytical methods optimized for nitrosamine detection. While standard LC-MS methods may provide adequate sensitivity, specialized approaches that account for the unique physicochemical properties of nitrosamines might be necessary for comprehensive characterization .
Formation Pathways and Synthesis
Synthetic Control Strategies
Controlling impurity formation during pharmaceutical synthesis requires careful optimization of reaction conditions and purification procedures. For Dabigatran and its impurities, researchers have developed improved synthesis processes using commercially available raw materials to minimize impurity formation .
Key considerations in controlling impurity levels include:
-
Selection of appropriate raw materials
-
Optimization of reaction parameters
-
Implementation of effective purification steps
-
Strict quality control during each manufacturing phase
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume